molecular formula C18H26N2O5S2 B2466778 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034525-30-7

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2466778
M. Wt: 414.54
InChI Key: XVJHUWKYNMRKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C18H26N2O5S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Methodology Development

Research in chemical synthesis often explores the creation of complex molecules with specific functionalities. For instance, studies on the synthesis of bicyclic and azabicyclic compounds similar to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide have shown significant interest in developing novel methodologies for constructing such molecules. This includes exploring atom-transfer radical cyclizations, which are pivotal in synthesizing substituted 3-azabicyclo-octanes, showcasing the importance of these methodologies in accessing complex molecular architectures for further biological evaluation or material science applications (Flynn, Zabrowski, & Nosal, 1992).

Potential Biological Applications

Compounds with azabicyclo[3.2.1]octane structures have been explored for their biological activities, including as ligands for the muscarinic acetylcholinergic receptor (mAChR), suggesting potential applications in treating neurological disorders. The detailed study on stereoisomers of a specific ligand for mAChR emphasizes the importance of structural features in binding affinity and selectivity, hinting at the complex interplay between molecular architecture and biological function (McPherson et al., 1995).

Analogs as Therapeutic Agents

Research into azabicycloalkanes as analgetics further exemplifies the potential therapeutic applications of compounds similar to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide. Structure-activity relationship studies have identified certain analogs as well-balanced antagonist-analgesic agents, indicating the utility of these compounds in pain management and their potential in developing new pharmacotherapies (Takeda et al., 1977).

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c1-26(22,23)17-8-3-13(4-9-17)5-10-18(21)19-14-11-15-6-7-16(12-14)20(15)27(2,24)25/h3-4,8-9,14-16H,5-7,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJHUWKYNMRKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

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